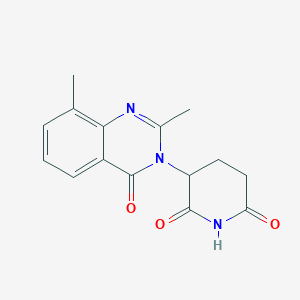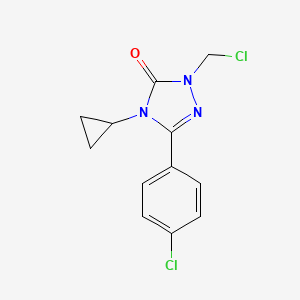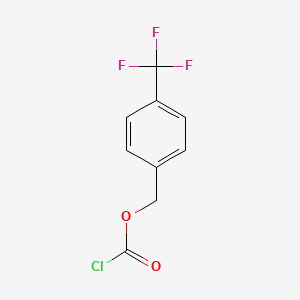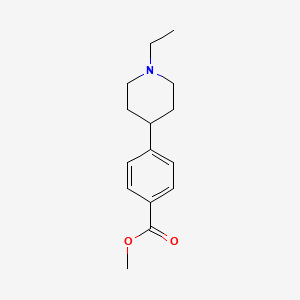
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine
概要
説明
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is a heterocyclic compound that contains a thiopyran ring fused with a fluorinated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 3,6-dihydro-2H-thiopyran.
Nitration and Reduction: The 2-fluoro-4-nitroaniline undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Cyclization: The amino group is then reacted with 3,6-dihydro-2H-thiopyran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiopyran derivatives.
科学的研究の応用
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
作用機序
The mechanism of action of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiopyran ring.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another similar compound with a nitro group instead of an amino group.
Uniqueness
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is unique due to the presence of both a fluorinated aniline moiety and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12FNS |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2 |
InChIキー |
YBSYGPZCUQQBDC-UHFFFAOYSA-N |
正規SMILES |
C1CSCC=C1C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, methyl ester](/img/structure/B8427662.png)



![3-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8427688.png)







